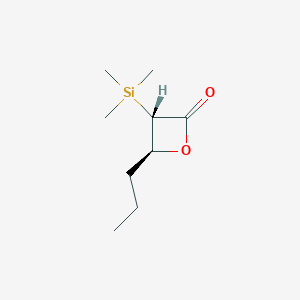
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers, which are known for their strained ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable oxetane precursor with a propylating agent and a trimethylsilylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the oxetane precursor and facilitate the nucleophilic attack on the propylating agent. The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which are catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Methyl-3-(trimethylsilyl)oxetan-2-one: This compound has a methyl group instead of a propyl group, which affects its chemical properties and reactivity.
(3S,4S)-4-(2-Methylpropyl)-3-(trimethylsilyl)oxetan-2-one: This compound features a 2-methylpropyl group, which also influences its behavior in chemical reactions.
Uniqueness
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the propyl group and trimethylsilyl group makes it particularly useful in certain synthetic and industrial processes, as well as in scientific research.
Properties
CAS No. |
67354-15-8 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(3S,4S)-4-propyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C9H18O2Si/c1-5-6-7-8(9(10)11-7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
JLIHSOPYAPQEBA-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
Canonical SMILES |
CCCC1C(C(=O)O1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















